Acute Systemic Toxicity: WR-77913 Is 5.3-Fold Less Toxic Than WR-2721 (Amifostine) in BALB/c Mice
In a direct head-to-head comparison, WR-77913 demonstrated substantially lower acute toxicity than WR-2721 when administered intraperitoneally to 12-week-old female BALB/c mice [1]. The LD50/30 (drug dose lethal to 50% of animals at 30 days) was 3574 mg/kg for WR-77913 compared to 678 mg/kg for WR-2721, representing a 5.3-fold reduction in lethality risk [1]. This low toxicity was maintained even in combination regimens: the LD50/30 for WR-77913 combined with 500 mg/kg WR-2721 was 3328 mg/kg, indicating non-additive toxicity and favorable combination safety [1].
| Evidence Dimension | Acute systemic toxicity (LD50/30, 30-day lethality endpoint) |
|---|---|
| Target Compound Data | 3574 mg/kg (i.p., BALB/c mice) |
| Comparator Or Baseline | WR-2721 (amifostine): 678 mg/kg (i.p., BALB/c mice) |
| Quantified Difference | 5.3-fold lower toxicity (3574 / 678 = 5.27) |
| Conditions | 12-week-old female BALB/c mice; single intraperitoneal injection; lethality scored at 30 days post-injection [1][2] |
Why This Matters
A 5.3-fold higher LD50 enables wider dosing windows for radioprotection studies, reduced risk of drug-related mortality in preclinical models, and safer combination with radiosensitizers such as misonidazole, making WR-77913 the preferred choice when minimizing systemic toxicity is a primary experimental or procurement criterion.
- [1] Mendiondo OA, Connor AM, Grigsby P. Sodium hydrogen-S-(3-amino-2-hydroxypropyl) phosphorothioate (WR-77913): toxicity and bone marrow radioprotection. Int J Radiat Oncol Biol Phys. 1982 Mar-Apr;8(3-4):553-5. PMID: 6286552. View Source
- [2] Mendiondo OA, Connor AM, Grigsby P. Toxicity and radiation protective effect of WR-77913 in BALB/c mice. Acta Radiol Oncol. 1982;21(5):319-23. PMID: 6297251. View Source
